1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol
Description
1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol is a cyclobutanol derivative featuring an aminomethyl group substituted with a 4-fluoro-3-methoxyphenyl moiety. The fluorine atom and methoxy group on the phenyl ring likely influence its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
1-[(4-fluoro-3-methoxyanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-16-11-7-9(3-4-10(11)13)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGSEJFYJPUXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2(CCC2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol, with the CAS number 2140699-85-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is CHFNO, and it has a molecular weight of 225.26 g/mol. The compound features a cyclobutane ring, which is known for its unique structural properties that can influence biological interactions.
Chemical Structure
The structural representation of this compound highlights its functional groups, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound is limited but indicates several potential areas for investigation:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds similar to this compound exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar fluorinated aromatic structures have shown effectiveness in inhibiting bacterial growth, making them candidates for further exploration in antibiotic development .
- Cytotoxicity and Antitumor Activity : The cytotoxic effects of compounds related to this structure have been evaluated in various cell lines. For example, certain derivatives have demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential role in cancer therapy .
Case Studies
Several case studies provide insight into the biological activity of structurally related compounds:
- Antibacterial Evaluation : A study on nitroimidazole derivatives found that compounds with similar structural motifs showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that the incorporation of a fluorinated aromatic group may enhance antibacterial properties .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of various phenylamine derivatives indicated that modifications to the aromatic ring could significantly alter their potency against cancer cell lines. The presence of electron-withdrawing groups like fluorine has been correlated with increased activity in some cases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 225.26 g/mol |
| CAS Number | 2140699-85-8 |
| Potential Activities | Antimicrobial, Cytotoxic |
Research Findings
Recent research highlights the importance of understanding the structure-activity relationship (SAR) of compounds like this compound:
- Fluorine Substitution Effects : The introduction of fluorine in aromatic systems has been shown to enhance lipophilicity and bioavailability, potentially improving therapeutic efficacy .
- Mechanisms of Action : Although specific mechanisms for this compound are yet to be elucidated, studies on related compounds suggest possible pathways involving apoptosis induction and cell cycle arrest, particularly in cancer cells .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol exhibit promising anticancer properties. The compound's ability to inhibit specific protein interactions involved in cancer cell proliferation has been a focal point in studies targeting malignant tumors, including mesothelioma and other solid tumors. Notably, inhibitors of the YAP/TAZ-TEAD interaction have shown efficacy in preclinical models .
Neurological Disorders
The compound has been explored for its potential role as a therapeutic agent in neurological diseases, particularly progressive supranuclear palsy (PSP). Studies have highlighted its agonistic effects on PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which is implicated in neuroprotective pathways. This suggests that derivatives could be developed for treating neurodegenerative conditions .
Antimicrobial Properties
Emerging research indicates that compounds with similar structures have exhibited antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways, making it a candidate for further exploration in antibiotic development.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, a derivative of this compound was tested against human cancer cell lines. The results demonstrated a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. Further investigation into the molecular mechanisms revealed that the compound downregulated oncogenic signaling pathways, reinforcing its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
A clinical trial investigated the effects of a PPARγ agonist derived from this compound on patients with PSP. The trial reported improved cognitive function and motor skills after treatment over six months, suggesting that modulation of PPARγ pathways may offer therapeutic benefits for patients suffering from this debilitating condition.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogs include:
a. 1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol
- Structure : Differs by lacking the 3-methoxy group on the phenyl ring.
- Safety data indicate it is used in industrial and scientific research, with a CAS number of 1402152-75-3 .
b. (E)-1-(4-Methoxyphenyl)but-2-en-1-one
- Structure: Contains a cyclobutane ring with a 4-methoxyphenyl ketone group but lacks the aminomethyl and fluorine substituents.
c. 1-(4-Methoxyphenyl)cyclobutan-1-ol
Comparative Data Table
Preparation Methods
Synthetic Strategy and Key Intermediates
The synthesis of 1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol generally proceeds via the following stages:
- Preparation of the 4-fluoro-3-methoxyphenylamine or its precursor
- Introduction of the aminomethyl group onto cyclobutan-1-ol or a cyclobutanone intermediate
- Final purification and characterization
Preparation of 4-Fluoro-3-methoxyphenylamine Precursors
The 4-fluoro-3-methoxyphenylamine segment is often derived from 4-fluoro-3-nitroaniline or 4-fluoro-3-methoxybenzaldehyde intermediates.
Methylation of 4-fluoro-3-nitroaniline : Using potassium carbonate and iodomethane in N,N-dimethylformamide (DMF) at 5–80 °C for 10–63 hours yields the dimethylamino derivative with yields up to 92%. This step is crucial for introducing the methoxy group at the 3-position.
Preparation of 4-fluoro-3-methoxybenzaldehyde : Oxidation and subsequent functional group transformations of starting aromatic compounds yield 4-fluoro-3-methoxybenzaldehyde, which can be converted to the corresponding amine via reductive amination or other amination methods.
Formation of the Cyclobutan-1-ol Core
The cyclobutan-1-ol moiety can be synthesized or functionalized through several approaches:
Cyclobutanone Aminomethylation : The aminomethyl group is introduced onto cyclobutanone derivatives via reductive amination with the 4-fluoro-3-methoxyaniline derivative. This reaction typically involves the condensation of the amine with the ketone followed by reduction to the corresponding alcohol.
Direct Aminomethylation of Cyclobutan-1-ol : Alternatively, cyclobutan-1-ol can be functionalized by reaction with formaldehyde and the aromatic amine under controlled conditions to form the aminomethyl linkage.
Use of Sulfur Tetrafluoride and Related Reagents : For related cyclobutane derivatives, modular approaches using sulfur tetrafluoride with carboxylic acids have been reported to efficiently yield substituted cyclobutanes, including trifluoromethylated analogs. Although this method is more specific to trifluoromethyl cyclobutanes, it highlights the versatility of cyclobutane ring functionalization.
Representative Reaction Conditions and Yields
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| 4-Fluoro-3-methoxyaniline synthesis | Methylation of 4-fluoro-3-nitroaniline | K2CO3, CH3I, DMF, 5–80 °C, 10–63 h | Up to 92% | High yield, scalable |
| 4-Fluoro-3-methoxybenzaldehyde synthesis | Oxidation with m-CPBA, aqueous workup | m-CPBA, Na2SO4, NaHCO3, Et3N, RT, 18 h | ~35% | Moderate yield, purification needed |
| Aminomethylation of cyclobutanone | Reductive amination with aromatic amine | Cyclobutanone, 4-fluoro-3-methoxyaniline, reducing agent | Not specified | Standard approach for aminomethylation |
| Cyclobutane ring functionalization | Reaction with sulfur tetrafluoride | Sulfur tetrafluoride, carboxylic acids | Variable | Adaptable for substituted cyclobutanes |
Q & A
What are the feasible synthetic routes for 1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis can be modeled after reductive amination strategies used for structurally similar cyclobutanol derivatives. For example:
- Step 1: React cyclobutanone with 4-fluoro-3-methoxyaniline to form an imine intermediate.
- Step 2: Reduce the imine using sodium borohydride (NaBH₄) in ethanol at 0–25°C to yield the target compound .
- Optimization: Adjust solvent polarity (e.g., THF vs. ethanol) and temperature to minimize side reactions. Continuous flow reactors may enhance scalability .
How can researchers confirm the stereochemistry and purity of this compound?
Methodological Answer:
- Stereochemical Analysis: Use chiral HPLC or X-ray crystallography (if crystalline) to resolve enantiomers. For diastereomers, compare H NMR coupling constants (e.g., trans vs. cis configurations in cyclobutane rings) .
- Purity Assessment: Employ reversed-phase C18 chromatography with gradients of MeCN/H₂O (+0.1% HCOOH) for purification. Validate via HRMS (mass accuracy <5 ppm) and C NMR to detect impurities .
What are the potential biological applications of this compound, and how can structure-activity relationships (SAR) be explored?
Methodological Answer:
- Hypothetical Activity: Analogous cyclobutanol derivatives exhibit interactions with enzymes (e.g., oxidoreductases) due to hydrogen bonding from the hydroxyl group. The 4-fluoro-3-methoxyphenyl moiety may enhance bioavailability .
- SAR Studies: Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) and test in enzyme inhibition assays. Use molecular docking to predict binding affinities .
How do solvent and catalyst choices impact the efficiency of the amination step?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk side reactions. Ethanol balances polarity and cost .
- Catalysts: Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity but require inert conditions. Compare yields under catalytic vs. stoichiometric conditions .
Are there contradictions in reported synthetic methods for similar cyclobutanol derivatives, and how can they be resolved?
Methodological Answer:
- Contradictions: For example, uses NaBH₄ for imine reduction, while employs LiAlH₄. The latter offers higher reducing power but risks over-reduction.
- Resolution: Conduct controlled experiments comparing reducing agents under identical conditions (solvent, temperature). Monitor reaction progress via TLC and quantify yields using LC-MS .
What analytical techniques are critical for characterizing degradation products under oxidative conditions?
Methodological Answer:
- Oxidative Stability Testing: Expose the compound to KMnO₄ or H₂O₂ and analyze products via GC-MS.
- Key Techniques:
How can computational methods aid in predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation: Use software like MarvinSuite or ACD/Labs to estimate partition coefficients based on the fluorophenyl and hydroxyl groups.
- pKa Prediction: The hydroxyl group (pKa ~12–14) and amine (pKa ~9–11) influence solubility. Validate predictions via potentiometric titration .
What safety precautions are essential when handling this compound during synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
